molecular formula C20H28O2 B15143631 17-O-Methyl Boldenone-d3

17-O-Methyl Boldenone-d3

Cat. No.: B15143631
M. Wt: 303.5 g/mol
InChI Key: JOWOQGZMRGPIKL-UKIZDOCWSA-N
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Description

17-O-Methyl Boldenone-d3 is a synthetic anabolic steroid that is a deuterium-labeled analogue of 17-O-Methyl Boldenone. It is primarily used in scientific research for its stable isotope labeling, which allows for precise tracking and analysis in various studies. The compound has a molecular formula of C20H25D3O2 and a molecular weight of 303.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-O-Methyl Boldenone-d3 typically involves the deuterium labeling of 17-O-Methyl Boldenone. This process can be achieved through various chemical reactions that incorporate deuterium atoms into the molecular structure. One common method involves the use of deuterated reagents in the presence of catalysts to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound often relies on advanced chemical synthesis techniques. These methods ensure high purity and yield of the final product. The process may involve multiple steps, including the preparation of intermediates, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 17-O-Methyl Boldenone-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

17-O-Methyl Boldenone-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17-O-Methyl Boldenone-d3 involves its interaction with androgen receptors. As an anabolic steroid, it binds to these receptors, leading to the regulation of gene transcription. This interaction promotes protein synthesis, nitrogen retention, and erythropoietin release, which are essential for muscle growth and recovery .

Comparison with Similar Compounds

    Boldenone: A naturally occurring anabolic steroid with similar anabolic properties.

    Testosterone: The primary male sex hormone with both anabolic and androgenic effects.

    Methandrostenolone: A synthetic anabolic steroid known for its muscle-building properties.

Uniqueness: 17-O-Methyl Boldenone-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research studies. This feature distinguishes it from other similar compounds and makes it valuable in various scientific applications.

Properties

Molecular Formula

C20H28O2

Molecular Weight

303.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H28O2/c1-19-10-8-14(21)12-13(19)4-5-15-16-6-7-18(22-3)20(16,2)11-9-17(15)19/h8,10,12,15-18H,4-7,9,11H2,1-3H3/t15-,16-,17-,18-,19-,20-/m0/s1/i3D3

InChI Key

JOWOQGZMRGPIKL-UKIZDOCWSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C

Canonical SMILES

CC12CCC3C(C1CCC2OC)CCC4=CC(=O)C=CC34C

Origin of Product

United States

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